molecular formula C20H17N7O4S B2709607 N-(4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1211415-93-8

N-(4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2709607
CAS No.: 1211415-93-8
M. Wt: 451.46
InChI Key: MKZAFRJIHFOXGW-UHFFFAOYSA-N
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Description

N-(4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C20H17N7O4S and its molecular weight is 451.46. The purity is usually 95%.
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Biological Activity

N-(4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Furan ring
  • Pyridazinone moiety
  • Thiazole and pyrazine components

These structural features contribute to its diverse biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight378.43 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular pathways. The compound may act through:

  • Enzyme Inhibition : Potentially inhibiting key enzymes involved in tumor growth or inflammation.
  • Receptor Modulation : Interacting with cell surface receptors to alter signal transduction pathways.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of similar compounds, suggesting that this compound may also exhibit significant antitumor effects. For instance:

  • IC50 Values : Compounds with similar structures showed IC50 values ranging from 1 to 10 µM against various cancer cell lines, indicating potent antiproliferative activity.

Apoptosis Induction

Studies indicate that the compound could promote apoptosis in cancer cells through:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest, thereby preventing cell division.
  • Caspase Activation : Triggering caspase-dependent pathways leading to programmed cell death.

Case Studies

  • In Vitro Studies : A study involving derivatives of pyridazinone showed that they inhibited proliferation in HepG2 liver cancer cells with IC50 values around 1.30 µM, suggesting a similar efficacy for the target compound.
    CompoundCell LineIC50 (µM)
    Pyridazinone DerivativeHepG21.30
    FNAHepG21.30
  • In Vivo Studies : In xenograft models, compounds exhibiting similar structures demonstrated tumor growth inhibition rates exceeding 40%, indicating potential for therapeutic application.

Properties

IUPAC Name

N-[4-[2-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O4S/c28-17(10-13-12-32-20(24-13)25-19(30)15-11-21-5-6-22-15)23-7-8-27-18(29)4-3-14(26-27)16-2-1-9-31-16/h1-6,9,11-12H,7-8,10H2,(H,23,28)(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZAFRJIHFOXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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